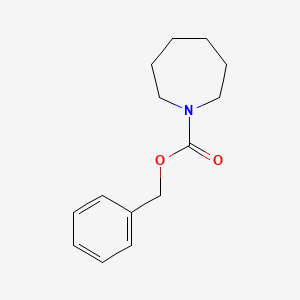

Benzyl azepane-1-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl azepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c16-14(15-10-6-1-2-7-11-15)17-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPJXLVQCFBGHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl Azepane 1 Carboxylate and Its Core Analogues

Direct Carbamatization of Azepane Ring Systems

The most straightforward method for the synthesis of Benzyl (B1604629) azepane-1-carboxylate involves the direct N-functionalization of the azepane core. This is typically achieved through a carbamatization reaction, where the secondary amine of the azepane ring attacks an appropriate benzyl-containing electrophile.

Strategies Involving Benzyl Chloroformate Reagents

The reaction of azepane with benzyl chloroformate (Cbz-Cl) is a widely employed and efficient method for the synthesis of Benzyl azepane-1-carboxylate. whiterose.ac.uktotal-synthesis.com This reaction, a type of Schotten-Baumann reaction, involves the nucleophilic attack of the azepane nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate. total-synthesis.com The reaction proceeds with the departure of a chloride ion, resulting in the formation of the desired carbamate (B1207046). To neutralize the hydrochloric acid byproduct generated during the reaction, a base is required. total-synthesis.com

The general reaction is as follows: Azepane + Benzyl Chloroformate → this compound + HCl

Commonly used bases for this transformation include tertiary amines, such as triethylamine (B128534), or inorganic bases like sodium bicarbonate. whiterose.ac.uktotal-synthesis.com The choice of base can influence the reaction rate and the ease of product purification.

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the carbamatization reaction is highly dependent on the reaction conditions, including the choice of solvent, base, and temperature. Dichloromethane (DCM) is a frequently used solvent for this reaction, often in the presence of triethylamine as the base. whiterose.ac.uk The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature. whiterose.ac.uk

The polarity of the solvent can play a crucial role in the reaction outcome. researchgate.netnih.govresearchgate.net While nonpolar aprotic solvents are common, the use of polar aprotic solvents can sometimes enhance the reaction rate. However, the choice of solvent must also consider the solubility of the reactants and the ease of product isolation. The selection of the base is also critical; it must be strong enough to neutralize the generated acid but not so strong as to cause unwanted side reactions.

| Parameter | Condition | Rationale/Observation | Reference |

|---|---|---|---|

| Solvent | Dichloromethane (DCM) | Good solubility for reactants, easy to remove post-reaction. | whiterose.ac.uk |

| Base | Triethylamine | Effectively neutralizes HCl byproduct. | whiterose.ac.uk |

| Base | Sodium Bicarbonate | A milder inorganic base, useful in aqueous/biphasic systems. | total-synthesis.com |

| Temperature | 0 °C to Room Temperature | Controls initial exothermicity and allows the reaction to proceed to completion. | whiterose.ac.uk |

Advanced Azepane Ring Construction Approaches

Ring Expansion Reactions

Ring expansion reactions provide an elegant way to synthesize the azepane core from more common six-membered ring precursors, such as cyclohexanone (B45756). These reactions involve the insertion of a heteroatom, in this case, nitrogen, into the cyclic ketone framework.

The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide. nih.gov For the synthesis of the azepane core, this involves the rearrangement of cyclohexanone oxime to ε-caprolactam. rwth-aachen.deoup.com The reaction is typically catalyzed by strong acids, such as sulfuric acid or oleum. google.comosti.govgoogle.com

The process begins with the formation of cyclohexanone oxime from cyclohexanone and a hydroxylamine (B1172632) source. rwth-aachen.dederpharmachemica.com The oxime is then treated with a strong acid, which protonates the hydroxyl group, turning it into a good leaving group (water). This departure initiates a 1,2-alkyl shift, where one of the carbon atoms attached to the oxime carbon migrates to the nitrogen atom, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields ε-caprolactam. nih.gov The ε-caprolactam can then be reduced to azepane, which is subsequently available for carbamatization to form this compound.

| Step | Reactants | Product | Catalyst/Reagent | Reference |

|---|---|---|---|---|

| 1. Oximation | Cyclohexanone, Hydroxylamine | Cyclohexanone oxime | - | rwth-aachen.dederpharmachemica.com |

| 2. Rearrangement | Cyclohexanone oxime | ε-Caprolactam | Sulfuric acid/Oleum | google.comosti.gov |

| 3. Reduction | ε-Caprolactam | Azepane | Reducing agent (e.g., LiAlH4) | - |

Recent advancements have focused on developing milder and more environmentally friendly catalysts for the Beckmann rearrangement, including solid acid catalysts and Lewis acidic ionic liquids. oup.comnih.gov

The Schmidt reaction offers an alternative route for the ring expansion of cyclic ketones to lactams. clockss.orgwikipedia.org In this reaction, a ketone is treated with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. organic-chemistry.org For the synthesis of the azepane core, cyclohexanone is reacted with hydrazoic acid. wikipedia.org

The mechanism involves the protonation of the ketone's carbonyl group, followed by the nucleophilic addition of hydrazoic acid to form an azidohydrin intermediate. organic-chemistry.org This intermediate then undergoes dehydration and rearrangement with the loss of dinitrogen gas (N₂). Similar to the Beckmann rearrangement, a 1,2-alkyl shift occurs, leading to a nitrilium ion that is subsequently hydrolyzed to yield ε-caprolactam. organic-chemistry.org As with the product of the Beckmann rearrangement, the resulting ε-caprolactam can be reduced to azepane and then converted to this compound. The Schmidt reaction can sometimes offer complementary regioselectivity to the Beckmann rearrangement in more complex systems. clockss.org

Intramolecular Cyclization Techniques

Intramolecular cyclization represents a powerful strategy for the construction of the azepane ring, leveraging the proximity of reactive functional groups within an acyclic precursor to facilitate ring closure.

Intramolecular 1,7-carbonyl-enamine cyclization has been explored as a viable method for the closure of the azepane ring. chem-soc.siresearchgate.net This approach typically involves the reaction of an enamine, formed from a secondary amine and a carbonyl compound, with an appropriately positioned carbonyl group within the same molecule.

One study investigated the synthesis of pyrazino[2,3-c]azepine and azepino[3,4-b]quinoxaline ring systems, where the key step involved the formation of the azepine ring via an intramolecular carbonyl-enamine cyclization. chem-soc.si For instance, the reaction of an enamine with a butyrate (B1204436) ester was proposed to proceed via a 7-exo-trig cyclization to form the azepine derivative. chem-soc.si The enaminoester intermediate, detected by thin-layer chromatography (TLC), cyclizes to yield the azepine core. chem-soc.si

A key intermediate in these syntheses is often an α-bromoazepandione, which can exist in equilibrium with its enol form. chem-soc.si The condensation of this intermediate with diamines leads to the formation of fused heterocyclic systems containing the azepane ring. chem-soc.si

The following table summarizes an example of a reaction leading to an azepine derivative via a proposed carbonyl-enamine cyclization mechanism.

| Reactants | Intermediate | Product | Proposed Mechanism |

| Ethyl acetoacetate (B1235776) and ethyl N-phenyl-4-aminobutyrate | Enaminoester | Azepine derivative | 1,7-carbonyl-enamine cyclization |

Photochemical and Electro-Chemical Approaches

Photochemical and electrochemical methods offer unique advantages in the synthesis and functionalization of azepanes, often proceeding under mild conditions with high selectivity.

A one-pot photoenzymatic synthesis has been developed for the preparation of chiral N-Boc-4-amino/hydroxy-azepane. nih.govacs.orgresearchgate.net This method combines a photochemical oxyfunctionalization step with a subsequent enzymatic transformation. nih.govacs.org The initial photochemical step is favored for the functionalization of distal C-H positions of the azepane ring. acs.org

The process begins with the photochemical oxyfunctionalization of an N-protected azepane, leading to the formation of N-Boc-hexahydro-1H-azepin-4-one. acs.org This intermediate is then subjected to either a stereoselective enzymatic transamination or a carbonyl reduction to yield the desired chiral 4-amino or 4-hydroxy azepane derivatives. nih.govacs.org This combined approach has been shown to achieve high conversions (up to 90%) and excellent enantiomeric excess (>99%). nih.govacs.org

The following table details the key steps and outcomes of this photoenzymatic process for azepane synthesis.

| Step | Description | Intermediate/Product | Key Findings |

| 1 | Photochemical Oxyfunctionalization | N-Boc-hexahydro-1H-azepin-4-one | Favored for distal C-H positions |

| 2a | Enzymatic Transamination | Chiral N-Boc-4-amino-azepane | High enantiomeric excess (>99%) |

| 2b | Enzymatic Carbonyl Reduction | Chiral N-Boc-4-hydroxy-azepane | High enantiomeric excess (>99%) |

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including functionalized azepanes. researchgate.netprinceton.edu One application involves the synthesis of functionalized azepino[1,2-a]indoles. researchgate.net

In this methodology, C10a-acetoxylated perhydroazepino[1,2-a]-indoles, which are accessible via sensitized photooxygenation of cyclohepta[b]indoles, serve as precursors to carbon-centered radicals. researchgate.net The photoredox-catalyzed single-electron transfer (SET) reduction of these precursors, using photocatalysts such as phenothiazine (B1677639) or phenoxazine, leads to the formation of tricyclic α-amino-α-carbonyl radicals. researchgate.net These radicals can then participate in addition reactions with various nucleophiles, such as silyl (B83357) enol ethers and silyl ketene (B1206846) acetals, to yield C-C functionalized azepino[1,2-a]indoles. researchgate.net

This approach demonstrates the utility of photoredox catalysis in generating reactive intermediates from stable precursors for the construction of complex azepane-containing scaffolds. researchgate.net

Organometallic Chemistry in Azepane Functionalization

Organometallic reagents and catalysts play a crucial role in the selective functionalization of the azepane ring system.

Directed ortho-lithiation is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic compounds. semanticscholar.orgbaranlab.org This technique relies on the presence of a directing metalating group (DMG) which coordinates to an organolithium reagent, typically an alkyllithium, and directs deprotonation to an adjacent position. semanticscholar.orgbaranlab.org

While direct examples of the application of this method to this compound were not found in the provided search results, the general principles can be extended to the functionalization of the benzyl group in this compound. The carbamate moiety of this compound could potentially act as a DMG, directing the lithiation to the ortho position of the benzyl ring. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents.

The effectiveness of a DMG depends on its ability to coordinate with the lithium reagent. baranlab.org Common DMGs include groups containing heteroatoms such as oxygen and nitrogen. baranlab.org The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures. semanticscholar.org

The following table outlines the general steps involved in a directed lithiation and substitution reaction.

| Step | Description | Intermediate | Outcome |

| 1 | Coordination | DMG-Organolithium Complex | Facilitates regioselective deprotonation |

| 2 | Deprotonation | Lithiated Intermediate | Formation of a nucleophilic carbon center |

| 3 | Electrophilic Quench | - | Introduction of a new substituent |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed coupling reactions are powerful tools for C-C and C-N bond formation, offering versatile pathways to complex molecular architectures. While direct synthesis of this compound via a single palladium-catalyzed step is not extensively documented, the principles of these reactions are applied to construct the core azepane ring or its precursors. For instance, palladium-catalyzed intramolecular C–H heteroarylation and intermolecular carbopalladation are effective for assembling hetero-fused tricyclic 2-benzazepine derivatives. nih.gov

One relevant approach involves the palladium-catalyzed [5 + 2] rollover annulation of 1-benzylpyrazoles with alkynes. This method constructs a tricyclic 2-benzazepine core through a twofold C–H activation of aryl and heteroaryl bonds. nih.gov The reaction is typically optimized by screening various palladium catalysts, oxidants, and additives. A notable system employs Pd(OAc)₂ as the catalyst with AgOAc as the oxidant and PivOH as an additive, leading to good yields of the annulated product. nih.gov

Furthermore, palladium catalysis is instrumental in decarboxylative coupling reactions, which can form key bonds in related structures. For example, the coupling of alkynyl carboxylic acids with benzyl halides, catalyzed by a Pd(OAc)₂/Xphos system, provides internal alkynes, demonstrating the catalyst's efficacy in forming C-C bonds adjacent to a benzyl group under copper-free conditions. organic-chemistry.org Similarly, improved Heck reactions for synthesizing α-benzyl-β-keto esters highlight the utility of catalysts like Pd(dbpf)Cl₂ in constructing carbon skeletons that could be precursors to azepane rings. organic-chemistry.org These methodologies underscore the potential of palladium catalysis in the multi-step synthesis of complex azepane derivatives.

| Reaction Type | Catalyst System | Key Features | Reference |

|---|---|---|---|

| [5 + 2] Rollover Annulation | Pd(OAc)₂ / AgOAc / PivOH | Forms tricyclic 2-benzazepines via twofold C-H activation. | nih.gov |

| Decarboxylative Coupling | Pd(OAc)₂ / Xphos | Synthesizes internal alkynes from benzyl halides. | organic-chemistry.org |

| Heck Reaction | Pd(dbpf)Cl₂ | Produces α-benzyl-β-keto esters. | organic-chemistry.org |

Chemoenzymatic Synthesis of Chiral Azepane Architectures

Chemoenzymatic strategies combine the selectivity of biocatalysts with the efficiency of chemical reactions to produce chiral molecules. This approach is particularly valuable for synthesizing enantiomerically pure azepanes, which are important building blocks for pharmaceuticals. figshare.compharmasalmanac.com

Enzymes, particularly imine reductases (IREDs) and monoamine oxidases (MAOs), are highly effective in the asymmetric synthesis of chiral azepanes. nih.govacs.orgelsevierpure.com Biocatalytic asymmetric reductive amination using IREDs can generate enantioenriched 2-aryl azepanes from prochiral imines. nih.govacs.orgresearchgate.net Alternatively, deracemization of racemic amines using MAOs can yield a single enantiomer in high purity. nih.govacs.orgresearchgate.net

In one prominent chemoenzymatic route, enantioenriched 2-aryl azepanes are first generated biocatalytically. nih.govelsevierpure.com These chiral amines are then converted to N'-aryl ureas, which undergo a base-mediated rearrangement. This subsequent chemical step proceeds with a stereospecific transfer of the aryl substituent, yielding previously inaccessible enantioenriched 2,2-disubstituted azepanes. nih.govacs.orgelsevierpure.com Lipases are another class of enzymes used for stereoselective transformations, often employed in the kinetic resolution of racemic alcohols or esters that can serve as precursors to chiral azepanes. mdpi.com The high stereo- and regioselectivity of enzymes allows these reactions to be performed under mild conditions, often in aqueous media, making them an environmentally friendly option. pharmasalmanac.com

A novel one-pot photoenzymatic strategy has been developed for the synthesis of chiral N-Boc-4-amino/hydroxy-azepanes. figshare.comacs.org This process merges the regioselectivity of a photochemical C-H oxyfunctionalization with the stereoselectivity of an enzymatic transformation. figshare.comacs.org The workflow begins with the photochemical oxidation of N-Boc-azepane, which selectively introduces a carbonyl group at the C4 position. acs.org

This intermediate ketone is then subjected to in-situ enzymatic modification without the need for isolation. acs.org Two enzymatic pathways can be employed:

Stereoselective enzymatic transamination: An amine transaminase (ATA) converts the ketone to a chiral amine. acs.org

Stereoselective carbonyl reduction: A keto reductase (KRED) reduces the ketone to a chiral alcohol. acs.org

This concurrent approach is operationally simple and provides access to valuable chiral building blocks from readily available starting materials, achieving high conversions (up to 80%) and excellent enantiomeric excess (>99%). figshare.comacs.org

| Substrate | Reaction Steps | Enzyme | Product | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| N-Boc-azepane | 1. Photochemical Oxyfunctionalization 2. Transamination | Amine Transaminase (ATA) | N-Boc-4-amino-azepane | Up to 80% | >99% | acs.org |

| N-Boc-azepane | 1. Photochemical Oxyfunctionalization 2. Carbonyl Reduction | Keto Reductase (KRED) | N-Boc-4-hydroxy-azepane | Up to 80% | >99% | acs.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technology for accelerating a wide range of chemical reactions. rasayanjournal.co.inindexcopernicus.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, increase product yields, and often leads to cleaner reactions with fewer side products compared to conventional heating methods. indexcopernicus.comijprdjournal.comucl.ac.be This efficiency is attributed to the rapid, uniform heating of the reaction mixture. ijprdjournal.com

While specific protocols for the microwave-assisted synthesis of this compound are not widely detailed, the principles of MAOS have been successfully applied to the synthesis of various heterocyclic compounds relevant to pharmaceutical chemistry. rasayanjournal.co.in For example, the one-pot synthesis of quinazolinobenzodiazepine alkaloids and the synthesis of hydantoins like phenytoin (B1677684) have been achieved with high efficiency using microwave irradiation. ucl.ac.benih.gov These domino reactions, promoted by microwaves, allow for the construction of complex scaffolds from simple starting materials in a fraction of the time required by thermal methods. nih.gov

The application of microwave technology to the synthesis of azepane derivatives could offer significant advantages, including:

Rapid reaction rates: Accelerating cyclization or functionalization steps.

Improved yields: Minimizing degradation and side-product formation. indexcopernicus.com

Enhanced efficiency: Facilitating multi-component reactions in a single pot. nih.gov

Given its success in synthesizing other N-heterocycles, MAOS represents a promising avenue for developing more efficient and scalable routes to this compound and its analogues. rasayanjournal.co.inijprdjournal.com

Elucidation of Reaction Pathways and Transformations Involving Benzyl Azepane 1 Carboxylate

Functionalization Strategies of the Azepane Ring System

The seven-membered azepane ring offers multiple positions for the introduction of new chemical groups. The presence of the N-benzyloxycarbonyl (Cbz) protecting group plays a crucial role in directing and facilitating these transformations, particularly at the carbon atoms adjacent to the nitrogen.

Alpha (α)-Functionalization Methods

Functionalization at the C2 and C7 positions, alpha to the nitrogen atom, is a common strategy for elaborating the azepane core. The electron-withdrawing nature of the carbamate (B1207046) influences the acidity of the α-protons, enabling their removal by a strong base to form a nucleophilic intermediate.

One of the primary methods for α-functionalization is deprotonative metalation , or α-lithiation . This involves treating Benzyl (B1604629) azepane-1-carboxylate with a strong organolithium base, such as sec-butyllithium (B1581126) or n-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). This generates a transient α-lithio species that can then react with a variety of electrophiles. Subsequent quenching with an electrophile introduces a substituent at the α-position. While direct examples on Benzyl azepane-1-carboxylate are not extensively documented in readily available literature, this methodology is well-established for other N-Cbz protected cyclic amines, such as piperidines and pyrrolidines, and is considered applicable to the azepane system.

Another significant α-functionalization technique is the palladium-catalyzed α-arylation of saturated azacycles. This method has been successfully applied to N-thioamidoyl-protected azepanes, where coupling with arylboronic acids occurs at the α-position. nih.gov This transformation provides a direct route to α-aryl azepane derivatives. The N-Cbz group is also known to be compatible with various palladium-catalyzed cross-coupling reactions, suggesting the potential for similar direct C-H arylation methodologies on this compound itself. nih.gov

The following table summarizes representative α-functionalization methods applicable to N-protected azepanes.

| Reaction Type | Reagents | Product Type |

| α-Lithiation-Alkylation | 1. s-BuLi, TMEDA 2. R-X (e.g., CH₃I) | α-Alkyl-azepane |

| α-Lithiation-Silylation | 1. s-BuLi, TMEDA 2. R₃SiCl | α-Silyl-azepane |

| Pd-catalyzed α-Arylation | Arylboronic acid, Pd(OAc)₂, Ligand | α-Aryl-azepane |

Beta (β)-Functionalization Methods

Functionalization at the β-position (C3 or C6) of the azepane ring is more challenging due to the lower reactivity of the C-H bonds at this position compared to the α-position. However, recent advances in synthetic methodology have provided routes to achieve this transformation.

A notable strategy involves the electrochemical desaturation of the N-Cbz protected azepane. nih.gov This process oxidatively removes hydrogen from the α and β positions to generate an enamine intermediate. This enamine can then undergo a variety of subsequent reactions to introduce functionality at the β-position. For instance, hydrofluorination of the enamine intermediate can lead to the formation of a β-fluoroazepane derivative. nih.gov This two-step sequence represents a formal β-C(sp³)–H functionalization. nih.gov

The following table outlines this approach to β-functionalization.

Oxidative and Reductive Transformations of Substituents

Substituents introduced onto the azepane ring can undergo further oxidative or reductive transformations to generate additional derivatives. For example, if a ketone functionality is present on the ring, as in Benzyl 4-oxoazepane-1-carboxylate, it can be reduced to a hydroxyl group.

The reduction of a ketone to a secondary alcohol is a common transformation. This can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereochemical outcome of the reaction. For instance, the reduction of triterpenic azepanones with LiAlH₄ has been reported to yield the corresponding hydroxy-derivatives. researchgate.net

Conversely, an alcohol substituent on the azepane ring can be oxidized to a ketone using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. These transformations allow for the interconversion of functional groups on the azepane scaffold, further expanding the synthetic utility of this compound derivatives.

Derivatization of the Benzyl Moiety

The benzyl group of this compound, while primarily serving as a protecting group, also contains an aromatic ring that is amenable to functionalization. This allows for modifications to be made to this part of the molecule, which can be particularly useful in the later stages of a synthesis.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of the benzyl group can undergo electrophilic aromatic substitution (EAS) reactions. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The benzyloxycarbonyl group is generally considered to be weakly deactivating and ortho-, para-directing due to the competing effects of the electron-withdrawing carbonyl group and the electron-donating lone pairs of the adjacent oxygen atom. However, the influence of the carbamate is transmitted through a methylene (B1212753) spacer, which mitigates its electronic effect on the aromatic ring. Therefore, the benzyl group in this compound is expected to behave similarly to toluene, with the alkyl substituent directing electrophiles to the ortho and para positions.

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst such as FeBr₃ or AlCl₃.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid. nih.gov

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. mdpi.combeilstein-journals.orgyoutube.comresearchgate.net

The following table provides examples of potential electrophilic aromatic substitution reactions on the benzyl moiety.

| Reaction | Electrophile | Typical Reagents | Expected Major Products |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Benzyl (2-nitrobenzyl and 4-nitrobenzyl) azepane-1-carboxylates |

| Bromination | Br⁺ | Br₂, FeBr₃ | Benzyl (2-bromobenzyl and 4-bromobenzyl) azepane-1-carboxylates |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | Benzyl (2-acylbenzyl and 4-acylbenzyl) azepane-1-carboxylates |

Late-Stage Functionalization of Aromatic Rings

In addition to classical electrophilic aromatic substitution, modern synthetic methods allow for the late-stage functionalization of C-H bonds on the aromatic ring. These reactions are particularly valuable for modifying complex molecules without the need for pre-installed functional groups.

Visible light photoredox catalysis has emerged as a powerful tool for the C(sp³)-H functionalization at the benzylic position. researchgate.netacs.org This approach enables the selective introduction of various functional groups under mild conditions and has been shown to be tolerant of N-Cbz protecting groups. researchgate.netacs.org For instance, a radical cation can be generated through a single electron transfer, followed by deprotonation to form a benzylic radical. This radical can then be trapped by a suitable acceptor to introduce new functionality. researchgate.net

Directed C-H activation is another strategy for the late-stage functionalization of aromatic rings. While the benzyl group in this compound lacks a strong directing group itself, related systems have demonstrated the feasibility of such transformations. For example, iridium-catalyzed C-H amination has been successfully applied to benzoic acids, where the carboxylic acid directs the functionalization. nih.gov Palladium-catalyzed C-H activation has also been utilized for the benzylation of indole-carboxylic acids with benzyl alcohols. mdpi.com These advanced methods highlight the potential for selective modification of the benzyl group in this compound, offering routes to novel analogues that may be difficult to access through traditional methods.

Annulative Technologies and Fused Ring Systems

Annulative strategies employing derivatives of this compound, such as enecarbamates, have proven effective in the synthesis of several classes of fused heterocyclic compounds. These transformations often proceed through intermediates that allow for the construction of new rings appended to the azepane core.

Synthesis of Bicyclic Lactams

The construction of bicyclic lactams from this compound can be achieved through a multi-step sequence involving the formation of an enecarbamate intermediate. This enecarbamate, possessing a nucleophilic double bond, is susceptible to reactions that introduce a side chain capable of subsequent cyclization.

A key strategy involves the β-amination of an ester-bearing γ-substituted enecarbamate derived from this compound. whiterose.ac.uk For instance, the reaction of such an enecarbamate with an amine, like iso-butylamine, yields an amino ester product. This product, upon treatment with a suitable base, can undergo intramolecular cyclization to form a bicyclic lactam. The process is initiated by the deprotonation of the sulfonamide, followed by an intramolecular nucleophilic attack on the ester carbonyl, leading to the formation of the fused ring system.

| Reactant | Reagents/Conditions | Product | Yield (%) |

| Ester-bearing γ-substituted enecarbamate | 1. Iso-butylamine2. Base-mediated cyclization | Bicyclic Lactam | Not specified |

Data derived from synthetic strategies involving enecarbamates. whiterose.ac.uk

Formation of Oxetane (B1205548) Derivatives

A noteworthy transformation involving enecarbamates derived from this compound is the photochemical synthesis of oxetane derivatives. This reaction proceeds via a [2+2] cycloaddition between the enecarbamate and a carbonyl compound, typically a ketone, under photochemical conditions. This method is characterized by its high diastereoselectivity. whiterose.ac.uk

The reaction is initiated by the photoexcitation of the ketone, which then reacts with the ground-state enecarbamate. This process leads to the formation of a fused oxetane ring on the azepane framework. The diastereoselectivity of the reaction is a key feature, allowing for the controlled synthesis of specific stereoisomers.

| Enecarbamate Derivative | Carbonyl Compound | Conditions | Product | Diastereomeric Ratio (d.r.) |

| Benzyl 2,3,4,7-tetrahydro-1H-azepine-1-carboxylate | Acetone | Photochemical | Fused Oxetane | >95:5 |

| Benzyl 2,3,4,7-tetrahydro-1H-azepine-1-carboxylate | Benzaldehyde | Photochemical | Fused Oxetane | >95:5 |

Data based on the fully diastereoselective, photochemical synthesis of oxetanes from enecarbamates. whiterose.ac.uk

Construction of Cyclic Aminals

The synthesis of cyclic aminals represents another annulative technology that utilizes enecarbamate intermediates derived from this compound. These structures are of interest due to their potential as novel chemical warheads in drug discovery. The formation of these fused aminal systems can be achieved through a sequence involving β-amination of the enecarbamate followed by intramolecular cyclization. whiterose.ac.uk

This process is analogous to the synthesis of bicyclic lactams but results in the formation of a cyclic aminal linkage. The strategic introduction of an amino group at the β-position of the enecarbamate sets the stage for a subsequent ring-closing reaction, affording the fused heterocyclic system.

| Enecarbamate Derivative | Amine | Conditions | Product |

| γ-Substituted enecarbamate | Primary Amine | 1. Hydroamination2. Cyclization | Fused Cyclic Aminal |

Based on annulative technologies for the preparation of fused motifs from enecarbamates. whiterose.ac.uk

Cycloaddition Reactions of Azepane Derivatives

The unsaturated derivatives of this compound, such as the corresponding N-carboxyazepine, are potential candidates for various cycloaddition reactions, which provide powerful methods for the construction of complex polycyclic frameworks.

[6π+2π]-Cycloaddition Reactions

While there are no direct reports of [6π+2π]-cycloaddition reactions involving benzyl 1H-azepine-1-carboxylate, the reactivity of structurally similar N-carboalkoxyazepines suggests that such transformations are feasible. For instance, 9H-Fluoren-9-ylmethyl 1H-azepine-1-carboxylate has been shown to undergo cobalt-catalyzed [6π+2π]-cycloaddition with alkynes. This reaction leads to the formation of 9-azabicyclo[4.2.1]nona-2,4,7-triene derivatives.

This analogous reaction suggests that an N-Cbz-protected azepine, which could potentially be formed from this compound through oxidation, could act as a 6π component in cycloadditions with various 2π partners like alkynes and allenes. Such a reaction would provide a direct route to bridged bicyclic systems containing a seven-membered ring.

| 6π Component (Analogous) | 2π Component | Catalyst System | Product | Yield (%) |

| 9H-Fluoren-9-ylmethyl 1H-azepine-1-carboxylate | Phenylacetylene | Co(acac)₂(dppe)/Zn/ZnI₂ | Fluorene-containing 9-azabicyclo[4.2.1]nona-2,4,7-triene | 79-95 |

Data from a study on a structurally related N-protected azepine. nsf.gov

1,3-Dipolar Cycloaddition of Azides

Enecarbamates, which can be synthesized from this compound, are electron-rich alkenes and are known to be excellent dipolarophiles in 1,3-dipolar cycloaddition reactions with azides. bohrium.comresearchgate.net This reaction, often referred to as a Huisgen cycloaddition, typically proceeds readily to form a five-membered heterocyclic ring, in this case, a triazoline.

The reaction between an enecarbamate derived from this compound and an organic azide (B81097) would be expected to yield a triazoline fused to the azepane ring. These triazoline intermediates are often unstable and can undergo further transformations, such as the loss of dinitrogen to form an aziridine (B145994) or rearrangement to an amidine. The high reactivity of enamines and their derivatives in these cycloadditions suggests that this would be a viable method for the further functionalization of the azepane scaffold. bohrium.comresearchgate.net

| Dipolarophile (General Class) | 1,3-Dipole | Product (Intermediate) |

| Cyclic Enecarbamate | Organic Azide | Fused Triazoline |

Based on the known high reactivity of enamines and enecarbamates in 1,3-dipolar cycloadditions with azides. bohrium.comresearchgate.net

Stereochemical Aspects and Chiral Synthesis of Benzyl Azepane 1 Carboxylate Analogues

Diastereoselective Synthetic Routes

The synthesis of specific diastereomers of substituted azepane analogues often relies on substrate-controlled or reagent-controlled strategies to direct the formation of new stereocenters relative to existing ones. Diastereoselectivity is crucial in constructing complex molecules with multiple stereocenters, as it dictates the final spatial arrangement of the atoms and, consequently, the molecule's biological activity.

Several methodologies have been developed for the diastereoselective functionalization of the azepane ring. One notable approach involves the oxidative cleavage of a rigid aza-bicyclo[3.2.2]nonene system. This key step simultaneously installs substituents at the C2 and C5 positions of the azepane ring in a stereoselective manner, providing a robust and scalable route to (2S,5S)-5-substituted-azepane-2-carboxylate derivatives nih.gov.

Another powerful technique is the diastereoselective alkylation of chiral seven-membered rings fused to a tetrazole moiety. The inherent chirality of the starting material guides the approach of the electrophile, leading to highly diastereoselective alkylations. This method has been used to construct quaternary stereocenters with high fidelity. The resulting substituted tetrazoles can then be reduced to afford diastereomerically enriched azepanes nih.gov.

Furthermore, the hydroboration-oxidation of unsaturated azepane precursors, such as tetrahydroazepines, has been shown to proceed with diastereoselectivity. The reaction of BH₃-THF or 9-BBN with a Cbz-protected tetrahydroazepine can yield azepanols with the new hydroxyl group oriented selectively with respect to existing substituents on the ring nih.gov. The level of diastereoselectivity can be dependent on the substrate and the specific hydroboration reagent used.

| Synthetic Method | Key Transformation | Substrate | Outcome | Reference |

|---|---|---|---|---|

| Oxidative Cleavage | Cleavage of aza-bicyclo[3.2.2]nonene | Aza-bicyclo[3.2.2]nonene derivative | Stereoselective formation of C2 and C5 substituents | nih.gov |

| Alkylation | Alkylation of heterobenzylic anion | Chiral tetrazolo[1,5-a]azepine | Highly diastereoselective formation of C-C bonds | nih.gov |

| Hydroboration-Oxidation | Addition of B-H across a C=C bond | Substituted tetrahydroazepine | Diastereoselective formation of azepanols | nih.gov |

Enantioselective Methodologies

Achieving enantiocontrol in the synthesis of benzyl (B1604629) azepane-1-carboxylate analogues is paramount, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Enantioselective strategies are broadly categorized into chiral resolution of racemates and asymmetric synthesis.

Chiral Resolution Techniques (e.g., HPLC with Chiral Stationary Phases, Enzymatic Methods)

Chiral resolution is a classical and widely used approach to separate a racemic mixture into its constituent enantiomers. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and versatile technique for both analytical and preparative-scale enantioseparations rsc.orgresearchgate.netnih.govcsfarmacie.cz.

The principle behind chiral HPLC is the differential interaction between the two enantiomers and the chiral environment of the CSP. These interactions lead to the formation of transient, diastereomeric complexes with different stabilities, resulting in different retention times and thus, separation researchgate.net. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving a wide range of racemates, including heterocyclic compounds like azepane derivatives rsc.org. The choice of mobile phase, including the organic modifier and any additives, is critical for achieving optimal separation researchgate.net.

While less specifically documented for benzyl azepane-1-carboxylate itself in the provided sources, enzymatic resolution is another established method. This technique relies on the stereoselectivity of enzymes (e.g., lipases, proteases) to selectively catalyze a reaction (e.g., hydrolysis, acylation) on one enantiomer in a racemic pair, allowing for the separation of the unreacted enantiomer from the transformed one.

| Technique | Stationary Phase Type | Principle of Separation | Applicability | Reference |

|---|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., cellulose, amylose derivatives) | Formation of transient diastereomeric complexes with differing stabilities | Analytical and preparative separation of a wide range of enantiomers | rsc.orgresearchgate.net |

| Chiral HPLC | Pirkle-type (brush-type) | π-π interactions, hydrogen bonding, dipole-dipole interactions | Separation of compounds with aromatic groups | csfarmacie.cz |

Asymmetric Induction Utilizing Chiral Auxiliaries and Catalysts

Asymmetric synthesis involves the creation of a chiral molecule from an achiral or prochiral precursor, where the stereochemical outcome is controlled by a chiral element, such as a catalyst, reagent, or auxiliary. This approach is often more efficient than resolution as it can, in principle, convert all of the starting material into the desired enantiomer.

A prominent example of asymmetric catalysis is the copper-catalyzed intramolecular cyclization for the synthesis of dibenzo[b,d]azepines. By employing a chiral ligand, such as (R,R)-Ph-BPE, the in situ formed copper(I) catalyst can direct the reductive cyclization of 2'-vinyl-biaryl-2-imines to yield the bridged azepine products with excellent diastereo- and enantioselectivities (up to >20:1 d.r. and 99% ee) nih.gov.

Molybdenum-catalyzed asymmetric allylic alkylation represents another advanced strategy. This method can be used to construct intermediates containing quaternary stereocenters with high enantioselectivity. These intermediates can then be further elaborated through steps like Krapcho decarboxylation and reduction to access enantioenriched azepanes, which are precursors for more complex molecules acs.org.

| Catalytic System | Reaction Type | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Cu(I) / (R,R)-Ph-BPE | Asymmetric Intramolecular Reductive Cyclization | Use of a chiral phosphine ligand | High diastereo- and enantioselectivity (>20:1 d.r., up to 99% ee) | nih.gov |

| Mo-complex / Chiral Ligand (ShabyDACH) | Asymmetric Allylic Alkylation | Forms an electrophile-derived all-carbon quaternary stereocenter | Excellent enantioselectivity | acs.org |

Conformational Analysis and Rotameric Isomerism

The seven-membered azepane ring is conformationally flexible, capable of adopting several low-energy conformations, such as chair, boat, and twist-boat forms. The introduction of a bulky carbamate (B1207046) protecting group, like the benzyl carbamate (Cbz or Z group) in this compound, significantly influences this conformational landscape.

The nitrogen atom of the Cbz group is sp²-hybridized due to resonance with the carbonyl group, creating a planar amide-like linkage. Rotation around the N-C(O) bond is restricted, leading to the possibility of E/Z rotamers (also known as amide bond isomers) nih.gov. For N-acyl dibenzo[b,d]azepin-7(6H)-ones, the E-amide conformer was found to be preferred in solution nih.gov. This restricted rotation, combined with the steric bulk of the benzyl group, imposes significant constraints on the adjacent azepane ring.

Furthermore, in substituted N-acyl azepane analogues, such as N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones, the molecule can possess multiple chiral axes (e.g., Ar-Ar axis and Ar-N axis). The concerted motion of these axes can lead to stable atropisomers, which are stereoisomers resulting from hindered rotation around a single bond nih.govacs.org. While this compound itself is simpler, the principles of hindered rotation and conformational locking are relevant. NMR spectroscopy, X-ray crystallography, and computational modeling are key tools used to study these conformational preferences, revealing that substituted diazepane rings can adopt unexpected low-energy twist-boat conformations to accommodate intramolecular interactions nih.gov.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of benzyl (B1604629) azepane-1-carboxylate, offering insights into its atomic connectivity and spatial arrangement.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for the primary structural confirmation of benzyl azepane-1-carboxylate. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

The expected chemical shifts in the ¹H NMR spectrum of this compound would include signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzylic CH₂ group, and the methylene protons of the azepane ring. Similarly, the ¹³C NMR spectrum would display distinct signals for the carbonyl carbon of the carbamate (B1207046), the aromatic carbons, the benzylic carbon, and the carbons of the seven-membered azepane ring.

¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 | m | 5H | Ar-H |

| ~ 5.10 | s | 2H | O-CH₂-Ar |

| ~ 3.40 | t | 4H | N-CH₂ (azepane) |

| ~ 1.60 | m | 8H | CH₂ (azepane) |

¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~ 156.0 | C=O (carbamate) |

| ~ 137.0 | Ar-C (quaternary) |

| ~ 128.5 | Ar-CH |

| ~ 128.0 | Ar-CH |

| ~ 127.8 | Ar-CH |

| ~ 66.5 | O-CH₂-Ar |

| ~ 46.0 | N-CH₂ (azepane) |

| ~ 29.0 | CH₂ (azepane) |

| ~ 27.0 | CH₂ (azepane) |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Complex Structural Assignments

For unequivocal assignment of proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

Analysis of Rotameric Mixtures via NMR

Due to restricted rotation around the carbamate C-N bond, this compound and related N-acyl azepanes can exist as a mixture of rotational isomers, or rotamers. whiterose.ac.uk This phenomenon can be observed in the NMR spectra, where a doubling of some or all of the signals may be present, corresponding to the different conformations. whiterose.ac.uk The ratio of these rotamers can often be determined by integrating the respective signals in the ¹H NMR spectrum. whiterose.ac.uk Variable temperature NMR studies can also be employed to investigate the dynamics of this rotational process.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum arises from the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds.

The most characteristic absorption band in the IR spectrum of this compound is the strong carbonyl (C=O) stretch of the carbamate group, which typically appears in the region of 1700-1680 cm⁻¹. Other significant absorptions include the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, and the C-N stretching of the amine.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3030 | Medium | Aromatic C-H stretch |

| ~ 2920, 2850 | Strong | Aliphatic C-H stretch |

| ~ 1700 | Strong | C=O stretch (carbamate) |

| ~ 1450, 1500 | Medium | Aromatic C=C stretch |

| ~ 1250 | Strong | C-N stretch |

| ~ 1100 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of this compound. whiterose.ac.uk HRMS can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This level of precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₁₄H₁₉NO₂), the experimentally determined exact mass would be compared to the calculated theoretical mass to confirm the molecular formula.

LC-MS for Analysis in Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the detection and quantification of specific compounds within complex biological or chemical matrices. For this compound, LC-MS/MS (tandem mass spectrometry) provides the high sensitivity and selectivity required for such analyses. mdpi.com The methodology involves chromatographic separation followed by mass analysis, allowing for unambiguous identification even at trace levels.

A typical LC-MS/MS method for a compound like this compound would involve reverse-phase chromatography to separate it from matrix components, followed by electrospray ionization (ESI) to generate protonated molecular ions [M+H]⁺. In collision-induced dissociation (CID), this precursor ion is fragmented to produce characteristic product ions. A plausible fragmentation pathway for protonated this compound (C₁₄H₁₉NO₂, exact mass: 233.14) would involve the cleavage of the benzylic C-O bond, a common fragmentation route for benzyl esters, leading to a prominent tropylium (B1234903) ion at m/z 91.

To enhance detection in challenging matrices, derivatization may be employed. For instance, carboxylic acid-containing compounds can be derivatized to improve their chromatographic and mass spectrometric properties. nih.gov While this compound does not have a free carboxylic acid, this principle of chemical modification is a key strategy in LC-MS analysis. nih.gov The method is validated for linearity, accuracy, and precision to ensure reliable quantification. mdpi.com

Table 1: Representative LC-MS/MS Parameters for Analysis

| Parameter | Value |

|---|---|

| Chromatography Column | Hypersil GOLD C18 mdpi.com |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with 0.1% Formic Acid) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 234.1 [M+H]⁺ |

| Primary Fragment Ion (m/z) | 91.1 (Tropylium ion) |

| Detection | Multiple Reaction Monitoring (MRM) |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of crystalline solids at an atomic level. This technique is crucial for unambiguously determining the absolute stereochemistry of chiral centers and characterizing the preferred conformation of cyclic systems like the azepane ring. For derivatives of this compound, obtaining a single crystal suitable for diffraction analysis provides irrefutable proof of molecular connectivity and spatial arrangement. mdpi.com

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of electron density maps, from which the positions of individual atoms can be determined. eurjchem.com For N-substituted macrocycles, crystallography reveals how substituents influence the ring's conformation (e.g., chair, boat, or twist conformations for the seven-membered azepane ring) and the geometry of the N-C bond. nih.gov The structural data, including bond lengths, bond angles, and torsion angles, are refined to yield a precise molecular model. researchgate.net

Table 2: Illustrative Crystal Structure Refinement Data for a Related Organic Compound

| Parameter | Example Value |

|---|---|

| Empirical Formula | C₄₄H₄₄BNO mdpi.com |

| Crystal System | Monoclinic mdpi.com |

| Space Group | C2/c mdpi.com |

| Unit Cell Dimensions (a, b, c) | a = 41.072 Å, b = 9.9974 Å, c = 16.8148 Å mdpi.com |

| Final R index [I > 2σ(I)] | R1 = 0.0580 eurjchem.com |

| Goodness-of-fit (GOOF) | 1.066 eurjchem.com |

Chromatographic Techniques for Purity Assessment and Chiral Separation

Chromatographic methods are central to assessing the purity of this compound and for separating its enantiomers if a chiral center is present in a derivative.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a standard and robust method for determining the chemical purity of organic compounds. The benzyl group in this compound contains a strong chromophore, making it readily detectable by UV spectroscopy, typically around 254 nm. semanticscholar.org

For purity analysis, a reverse-phase HPLC method is commonly developed. The compound is injected onto a nonpolar stationary phase (e.g., a C18 column), and a polar mobile phase, such as a mixture of acetonitrile and water, is used for elution. scilit.com The retention time of the main peak is characteristic of the compound under specific conditions, while the area of the peak is proportional to its concentration. Impurities are observed as separate peaks, and the purity of the sample is calculated based on the relative peak areas. Method validation ensures the procedure is linear, accurate, precise, and specific for the analyte. scilit.com

Table 3: Typical HPLC-UV Method Parameters for Purity Assessment

| Parameter | Specification |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) semanticscholar.org |

| Mobile Phase | Acetonitrile:Water (Isocratic or Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm semanticscholar.org |

| Injection Volume | 10 µL |

| Run Time | 15 min scilit.com |

When derivatives of this compound are chiral, it is critical to separate and quantify the individual enantiomers. Chiral HPLC is the predominant technique for this purpose, allowing for the determination of enantiomeric excess (% ee). eijppr.com This separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral molecules. lawdata.com.tw For N-protected cyclic amines, columns like Chiralcel OD-H (cellulose tris(3,5-dimethylphenyl)carbamate) have proven successful. lawdata.com.tw The separation mechanism relies on forming transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by interactions like hydrogen bonding, π-π stacking, and steric effects. eijppr.com By comparing the peak areas of the two enantiomers, the enantiomeric excess of the mixture can be accurately calculated.

Table 4: Representative Chiral HPLC Method for Enantiomeric Resolution

| Parameter | Specification |

|---|---|

| Column | Chiralcel OD-H (Cellulose-based CSP) lawdata.com.tw |

| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid lawdata.com.tw |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 254 nm |

| Typical Resolution (Rs) | > 1.5 for baseline separation |

Computational Chemistry and Theoretical Investigations of Benzyl Azepane 1 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule, which are crucial in determining its chemical behavior and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) of molecules. For Benzyl (B1604629) azepane-1-carboxylate, DFT calculations can be utilized to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. These calculations are typically performed using specific functionals and basis sets, such as the B3LYP functional with a 6-311G(d,p) basis set, to provide a balance between accuracy and computational cost.

DFT studies can elucidate the distribution of electron density, identify the most reactive sites within the molecule, and predict its stability. For instance, in a study of azepane and other seven-membered heterocyclic compounds, DFT was used to explore their conformational preferences and electronic properties. nih.gov Such analyses for Benzyl azepane-1-carboxylate would involve optimizing its three-dimensional structure to find the most stable conformation and calculating properties like electrostatic potential maps, which visualize the charge distribution and are indicative of how the molecule will interact with other molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This can be indicative of higher biological activity. For this compound, calculating the HOMO-LUMO energy gap would provide a quantitative measure of its chemical reactivity. This information is valuable for predicting its behavior in chemical reactions and its potential to interact with biological macromolecules. The table below illustrates the kind of data that would be generated in such a study, with hypothetical values for context.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with biological systems, such as proteins and enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, in this case, this compound) when bound to a second molecule (the receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and its target protein. researchgate.net

The process involves preparing the 3D structures of both the ligand and the receptor. The ligand's structure can be optimized using methods like DFT. The receptor structure is often obtained from protein databases like the Protein Data Bank (PDB). Docking software, such as AutoDock or MOE (Molecular Operating Environment), is then used to fit the ligand into the receptor's binding site in various possible conformations and orientations. nih.gov The best fit is determined by a scoring function that estimates the binding energy. Lower binding energies typically indicate a more stable and favorable interaction. nih.gov

For this compound, molecular docking studies could be performed against various potential protein targets to screen for its biological activity. The results would provide insights into the binding mode, key interacting amino acid residues, and the strength of the interaction, as illustrated in the hypothetical data table below.

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| Protein Kinase X | -8.2 | Tyr23, Leu88, Asp145 | Hydrogen Bond, Hydrophobic |

| Receptor Y | -7.5 | Phe101, Val112, Ser190 | Hydrophobic, Hydrogen Bond |

| Enzyme Z | -6.9 | Ala56, Trp60 | Hydrophobic |

Note: The data in this table is hypothetical and for illustrative purposes only.

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time. MD simulations model the movement of atoms and molecules based on the principles of classical mechanics. By simulating the complex in a biologically relevant environment (e.g., in water), researchers can observe the dynamic behavior of the ligand within the binding site and assess the stability of the interactions predicted by docking. nih.gov

An MD simulation would track the trajectory of the this compound-protein complex over a period of nanoseconds. Analysis of this trajectory can reveal the flexibility of the ligand and the protein, the persistence of key intermolecular interactions (like hydrogen bonds), and any conformational changes that occur upon binding. This provides a more detailed and dynamic picture of the ligand-receptor interaction than the static view offered by molecular docking. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies on Structural Features and Predicted Binding Affinity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for a series of azepane-1-carboxylate derivatives, one would first need experimental data on their biological activity (e.g., IC50 values). Then, a set of molecular descriptors would be calculated for each compound. These descriptors are numerical values that represent various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Quantum chemical descriptors, such as HOMO and LUMO energies, can also be used.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build an equation that correlates the descriptors with the biological activity. A good QSAR model will have high predictive power, which is assessed through various validation techniques. Such a model could then be used to predict the binding affinity of this compound and to design new derivatives with potentially improved activity.

Analysis of Structural Distortion and Electronic Properties of this compound

Computational chemistry provides a powerful lens through which the three-dimensional structure and electronic landscape of molecules can be intimately understood. In the case of this compound, theoretical investigations, primarily relying on Density Functional Theory (DFT), offer significant insights into the molecule's conformational preferences, structural distortions, and the subtle interplay of its electronic features. Such studies are crucial for rationalizing the molecule's reactivity and potential interactions in various chemical and biological contexts.

The structural analysis of this compound is centered on two key components: the seven-membered azepane ring and the N-benzyloxycarbonyl substituent. The inherent flexibility of the azepane ring gives rise to a complex potential energy surface with multiple possible conformations. Theoretical calculations on analogous seven-membered heterocyclic systems suggest that the lowest energy conformations are typically non-planar, with the twist-chair and chair forms being the most prevalent. The substitution at the nitrogen atom with the bulky benzyl carbamate (B1207046) group is expected to influence the conformational equilibrium of the azepane ring, favoring conformations that minimize steric hindrance.

Furthermore, the presence of the benzyl group introduces an aromatic π-system, which can engage in various non-covalent interactions, including π-stacking and C-H/π interactions. The orientation of the benzyl ring with respect to the azepane ring is a key determinant of these potential interactions and is governed by a delicate balance of steric and electronic effects.

To provide a quantitative understanding of these structural and electronic features, computational studies typically involve geometry optimization to locate the minimum energy structures, followed by an analysis of key geometric parameters and electronic properties.

Detailed Research Findings

Table 1: Selected Optimized Geometric Parameters of this compound (Theoretical)

| Parameter | Value (Å/°) | Description |

| Bond Lengths (Å) | ||

| N1-C(carbonyl) | 1.36 | Reflects partial double bond character due to N lone pair delocalization. |

| C(carbonyl)=O | 1.23 | Typical carbonyl bond length. |

| N1-C(azepane) | 1.47 | Standard N-C single bond length. |

| O(ester)-C(benzyl) | 1.45 | Typical C-O single bond length. |

| Bond Angles (°) ** | ||

| C(azepane)-N1-C(carbonyl) | 118.5 | Indicates trigonal planar geometry around the nitrogen atom. |

| N1-C(carbonyl)-O(ester) | 110.0 | Angle within the carbamate group. |

| O(ester)-C(carbonyl)=O | 125.0 | Angle around the carbonyl carbon. |

| Dihedral Angles (°) ** | ||

| C(azepane)-N1-C(carbonyl)=O | 178.0 | Shows a nearly planar arrangement of the amide-like bond. |

| N1-C(carbonyl)-O(ester)-C(benzyl) | -175.0 | Describes the orientation of the benzyl group relative to the carbamate plane. |

Note: The data in this table is illustrative and based on theoretical calculations of similar molecular structures. Actual values may vary.

Table 2: Calculated Electronic Properties of this compound (Theoretical)

| Property | Value (eV) | Description |

| HOMO Energy | -6.8 | Highest Occupied Molecular Orbital energy, indicative of the electron-donating ability. |

| LUMO Energy | -0.5 | Lowest Unoccupied Molecular Orbital energy, indicative of the electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 | Energy difference between HOMO and LUMO, related to molecular stability and reactivity. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |

Note: The data in this table is illustrative and based on theoretical calculations of similar molecular structures. Actual values may vary.

The analysis of the frontier molecular orbitals (HOMO and LUMO) reveals further details about the electronic structure. The HOMO is typically localized on the nitrogen atom and the adjacent π-system of the carbamate group, consistent with the concept of N-lone pair delocalization. The LUMO, on the other hand, is often distributed over the carbonyl group and the benzyl ring, indicating these as potential sites for nucleophilic attack.

Applications of Benzyl Azepane 1 Carboxylate As a Key Building Block in Advanced Organic Synthesis

Design and Synthesis of Diverse Polycyclic Scaffolds

The inherent structure of benzyl (B1604629) azepane-1-carboxylate makes it an excellent precursor for the synthesis of diverse polycyclic scaffolds, particularly bicyclic systems. Researchers have successfully utilized this building block to create novel three-dimensional structures valuable in medicinal chemistry.

A key strategy involves the transformation of benzyl azepane-1-carboxylate into an enecarbamate intermediate. This intermediate then participates in annulation reactions to form fused ring systems. Through a photocatalyzed process, various bicyclic amides and anilines can be synthesized in a modular fashion. whiterose.ac.uk This methodology has proven effective for accessing scaffolds such as bicyclo[3.4.1]decane and bicyclo[4.4.1]undecane, which were prepared in high yields of 73% and 75%, respectively. whiterose.ac.uk The versatility of this approach is further demonstrated by the synthesis of an N-Cbz protected bicyclo[4.2.1]nonane lactam, although in a more modest yield of 31%. whiterose.ac.uk These synthetic routes highlight the utility of this compound in generating structurally complex and sp³-rich polycyclic frameworks.

Table 1: Synthesis of Bicyclic Scaffolds from this compound Derivatives

| Target Scaffold | Reported Yield (%) | Reference |

|---|---|---|

| Bicyclo[3.4.1]decane derivative | 73 | whiterose.ac.uk |

| Bicyclo[4.4.1]undecane derivative | 75 | whiterose.ac.uk |

| N-Cbz bicyclo[4.2.1]nonane lactam | 31 | whiterose.ac.uk |

Creation of Complex Molecular Architectures for Chemical Space Exploration

The exploration of novel chemical space is a critical endeavor in drug discovery, aiming to identify new molecular architectures with unique biological activities. This compound is instrumental in this field by providing a gateway to structurally diverse and highly three-dimensional polycyclic scaffolds based on N-heterocyclic cores. whiterose.ac.uk

The synthesis of these complex architectures allows for the systematic exploration of areas of chemical space that are otherwise difficult to access. By elaborating the azepane core using a toolkit of synthetic methods, including photocatalysis, chemists can generate spirocyclic and fused bicyclic systems. whiterose.ac.uk These sp³-rich structures move away from the flat, two-dimensional molecules that have traditionally dominated screening libraries, offering new possibilities for interacting with biological targets. The creation of such novel and complex molecular frameworks is vital for discovering new leads in drug development programs. whiterose.ac.uk

Integration into Combinatorial Chemistry Libraries for Discovery Research

Combinatorial chemistry is a powerful strategy for rapidly generating large numbers of diverse compounds for high-throughput screening. This compound is an ideal building block for inclusion in such libraries due to its versatile azepane scaffold. The design of combinatorial libraries typically follows one of two main approaches: reaction-based or scaffold-based. nih.gov

In a scaffold-based approach, a central core structure is decorated with a variety of substituents at specific attachment points. nih.gov this compound fits perfectly into this strategy, where the azepane ring acts as the common scaffold. By applying a series of parallel synthesis reactions, different functional groups can be introduced onto the azepane core. This allows for the creation of a large, focused library of structurally related compounds. Each compound in the library retains the core azepane motif but possesses unique substituents, leading to a systematic exploration of the structure-activity relationship (SAR) around the scaffold. nih.gov This method facilitates the efficient discovery of new bioactive molecules for therapeutic applications.

Precursor for Conformationally Restricted Heterocyclic Systems

Conformationally restricted molecules are of great interest in medicinal chemistry because their rigid structures can lead to higher binding affinity and selectivity for biological targets. The azepane ring of this compound serves as a valuable precursor for creating such conformationally constrained heterocyclic systems, particularly fused and bridged bicyclic structures.

One established synthetic route to achieve this involves a Beckmann rearrangement of a precursor cyclohexanone (B45756) oxime to form a fused azepane lactam. acs.org This lactam intermediate can then be reduced to yield the final conformationally restricted bicyclic azepane. For instance, a cis-fused (5,7)-diamine containing the azepane ring was synthesized through an 8-step sequence involving this key rearrangement. acs.org The resulting fused ring system locks the azepane into a specific conformation. Such N-benzylated bicyclic azepanes have shown potent activity as inhibitors of monoamine transporters, demonstrating the potential of these rigid scaffolds in targeting neuropsychiatric disorders. acs.org The synthesis of these complex, constrained systems underscores the importance of the azepane framework as a foundational element in modern drug design.

Role in Early Stage Medicinal Chemistry Research: Structure Activity Relationship Sar Studies and Mechanism of Action Insights in Vitro Focus

Structure-Activity Relationship (SAR) Studies of Azepane Derivatives

SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For azepane derivatives, these studies typically involve systematic modifications of the core structure to understand the contributions of different functional groups and stereochemical arrangements to target binding and potency. nih.govnih.govnih.gov

The modification of substituents on the azepane ring and its associated moieties has a profound impact on the binding affinity of these derivatives to their biological targets. Research has shown that even minor chemical alterations can lead to significant changes in potency and selectivity.

For instance, in the development of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), SAR studies focusing on the 4-position of the azepane ring were critical. The introduction of various substituents at this position led to the discovery of highly potent compounds, demonstrating that this site is a key determinant for inhibitory activity. nih.gov One such derivative, an azepane sulfonamide, exhibited an IC₅₀ value of 3.0 nM, highlighting the success of targeted substituent modification. nih.gov

Similarly, in the optimization of protein kinase B (PKB-α) inhibitors derived from (-)-balanol, replacing a plasma-unstable ester linkage with isosteric linkers like an amide group was a key strategy. nih.govacs.org This modification not only improved metabolic stability but also maintained high inhibitory activity. The resulting compound, N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide, was found to be both plasma-stable and highly potent with an IC₅₀ of 4 nM for PKB-α. nih.govacs.org

Further studies on 2-oxo-azepane derivatives as γ-secretase inhibitors for Alzheimer's disease showed that replacing a geminal dimethyl group with a bioisosteric geminal difluoro group overcame high metabolic clearance while maintaining low nanomolar inhibition. nih.gov In the context of dopamine (B1211576) D2/D3 receptor ligands, functionalization of an amino group with various sulfonamide derivatives significantly improved D3 affinity. nih.gov These examples underscore the critical role of substituent modification in fine-tuning the pharmacological profile of azepane-based compounds.

| Compound Series | Target | Modification | Resulting Compound Example | Observed Effect on Affinity/Activity | Reference |

|---|---|---|---|---|---|

| Azepane Sulfonamides | 11β-HSD1 | SAR at 4-position of azepane ring | Compound 30 | Potent inhibition (IC₅₀ = 3.0 nM) | nih.gov |

| (-)-Balanol Derivatives | PKB-α | Ester to Amide isosteric replacement | Compound 4 | Maintained high potency (IC₅₀ = 4 nM) and improved plasma stability | nih.govacs.org |

| 2-oxo-azepane Derivatives | γ-secretase | gem-dimethyl to gem-difluoro replacement | Not specified | Overcame high metabolic clearance, maintained nanomolar inhibition | nih.gov |

| Hybrid Dopamine Ligands | D3 Receptor | Functionalization of amino group with sulfonamides | Compound (+)-14f | Significant improvement in D3 affinity | nih.gov |

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a crucial factor in molecular recognition by biological targets. The conformational flexibility of the seven-membered azepane ring means that its substituents can adopt various spatial orientations, influencing how the molecule fits into a binding site. lifechemicals.com

The development of PKB inhibitors provides a clear example of the importance of stereochemistry. nih.gov The lead compound, derived from (-)-balanol, possessed a specific stereochemistry at the 3 and 4 positions of the azepane ring, denoted as (3R,4R) or (3R,4S) depending on the specific derivative. nih.gov The high potency of compounds like N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide (IC₅₀ = 4 nM) underscores the favorability of the (3R,4R) configuration for binding to the kinase. nih.govacs.org This specific arrangement allows for optimal interactions within the binding pocket, which was confirmed through X-ray crystallography studies of related compounds. nih.gov